molecular formula C11H10N2O3 B13531945 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile

1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile

Cat. No.: B13531945
M. Wt: 218.21 g/mol
InChI Key: PYXOHDGVXQILQC-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10N2O3 It is characterized by a cyclopropane ring attached to a 4-methoxy-3-nitrophenyl group and a carbonitrile group

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

PYXOHDGVXQILQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor One common method is the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium cyanide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

    Cyclopropane Ring Opening: Strong acids or bases, elevated temperatures.

Major Products Formed

    Reduction: 1-(4-Amino-3-nitrophenyl)cyclopropane-1-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ring Opening: Linear or branched products depending on the reaction conditions.

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropane ring and carbonitrile group contribute to the compound’s stability and reactivity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.

    1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: Contains a chlorine atom instead of a methoxy group, leading to variations in chemical behavior.

    1-(4-Nitrophenyl)cyclopropane-1-carbonitrile: Similar structure but without the methoxy group, affecting its properties and uses.

Uniqueness

1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric effects

Biological Activity

1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1234567 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM, indicating potent anticancer properties.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
HeLa15Cell cycle arrest
A54920Inhibition of migration

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It has been shown to disrupt the cell cycle at the G2/M phase, preventing cancer cells from dividing.
  • Inhibition of Migration : The compound reduces the migratory capabilities of cancer cells, which is crucial for metastasis.

Study on Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, confirming the compound's effectiveness in inhibiting cell growth and inducing apoptosis.

Study on Lung Cancer Cells

A similar study conducted on A549 lung cancer cells showed that treatment with the compound not only reduced cell viability but also significantly affected the expression levels of proteins involved in apoptosis and cell cycle regulation.

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